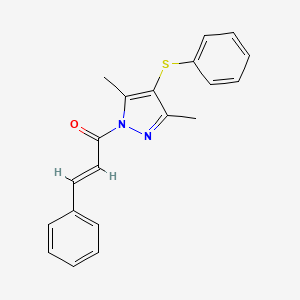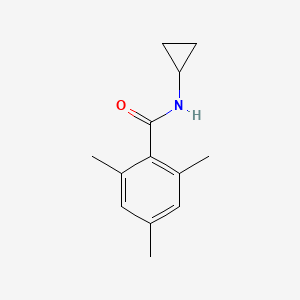
N-(3-fluorophenyl)-N'-(1-phenylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-N'-(1-phenylethyl)urea, also known as FEU-19, is a chemical compound that belongs to the class of urea derivatives. It is a white crystalline powder that is soluble in organic solvents. FEU-19 has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-N'-(1-phenylethyl)urea has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound has neuroprotective and anti-inflammatory properties. It has been found to be effective in reducing the damage caused by oxidative stress and inflammation in brain cells. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of N-(3-fluorophenyl)-N'-(1-phenylethyl)urea is not fully understood. However, studies have suggested that it may work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause damage to brain cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that it can reduce oxidative stress and inflammation in brain cells, which can help to protect them from damage. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluorophenyl)-N'-(1-phenylethyl)urea has several advantages for use in lab experiments. It is a highly pure and stable compound, which makes it easy to work with. It is also soluble in organic solvents, which makes it easy to prepare solutions for use in experiments. However, this compound has some limitations as well. It is a relatively new compound, and there is still much to learn about its properties and potential applications. Additionally, this compound has not yet been tested extensively in human subjects, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on N-(3-fluorophenyl)-N'-(1-phenylethyl)urea. One area of interest is the potential use of this compound as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the safety and efficacy of this compound in human subjects. Additionally, researchers may explore the use of this compound in other areas of neuroscience research, such as the study of neurotransmitter systems and the mechanisms of neuroplasticity. Finally, researchers may investigate the potential use of this compound in other fields, such as drug discovery and medicinal chemistry.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-N'-(1-phenylethyl)urea involves the reaction of 3-fluoroaniline and N-(1-phenylethyl)isocyanate in the presence of a catalyst. The reaction takes place in an organic solvent and is carried out under controlled temperature and pressure conditions. The resulting product is purified through recrystallization to obtain the final product in high purity and yield.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-11(12-6-3-2-4-7-12)17-15(19)18-14-9-5-8-13(16)10-14/h2-11H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQXJPTUVKWNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(4-isobutyl-2-methyl-3-oxo-1-piperazinyl)methyl]-4-methoxybenzoate](/img/structure/B5362622.png)
![methyl 5-ethyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5362627.png)
![1-[3-(3,4-dimethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5362637.png)
![N-cyclopropyl-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2-piperazinecarboxamide](/img/structure/B5362645.png)
![1,3,7-trimethyl-8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5362648.png)
![9-methoxy-7-oxo-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-1,2,3,4,5,7-hexahydropyrido[1,2-d][1,4]diazepine-10-carboxamide](/img/structure/B5362658.png)
![N'-{1-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]ethylidene}-2-hydroxybenzohydrazide](/img/structure/B5362665.png)
![3-[(dimethylamino)methyl]-1-(4-propylbenzoyl)-3-piperidinol](/img/structure/B5362667.png)
![3-[4-(allyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5362669.png)
![(3S*,5S*)-5-{[(4-fluorophenyl)amino]carbonyl}-1-(3-pyridinylmethyl)-3-piperidinecarboxylic acid](/img/structure/B5362679.png)


![5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}-N-[(2R)-tetrahydrofuran-2-ylmethyl]pyridin-2-amine](/img/structure/B5362704.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-1-ethyl-1H-benzimidazole](/img/structure/B5362707.png)